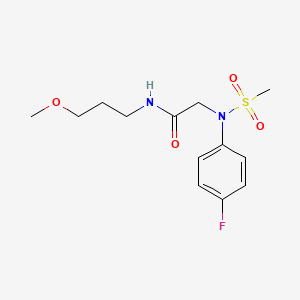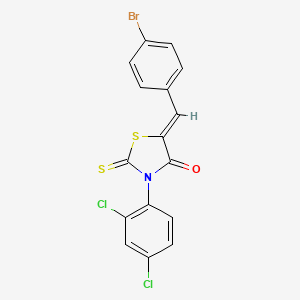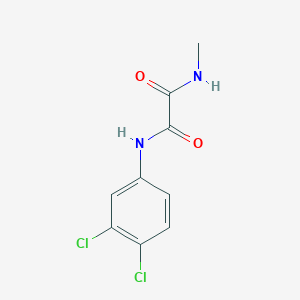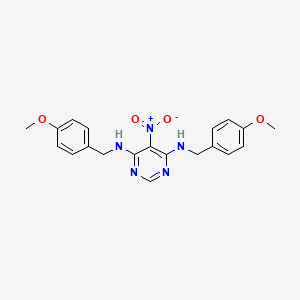
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies and has generated significant interest in the scientific community.
Mécanisme D'action
The mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of specific enzymes, including phosphodiesterases (PDEs) and histone deacetylases (HDACs). PDEs are enzymes that regulate the levels of cyclic nucleotides, which are involved in various cellular processes, including proliferation, differentiation, and apoptosis. HDACs are enzymes that regulate the acetylation of histones, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can modulate cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a neuroprotective effect, potentially making it a candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that the compound has been extensively studied, and its mechanism of action is well understood. This makes it easier to design experiments and interpret results. However, one limitation is that N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is a small molecule inhibitor, which can have off-target effects. This can make it challenging to interpret results and design experiments that specifically target the desired enzyme.
Orientations Futures
There are several future directions for the study of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the development of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the study of the off-target effects of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, which can provide insights into the role of specific enzymes in cellular processes. Additionally, the development of more specific inhibitors that target specific enzymes can help overcome the limitations of small molecule inhibitors like N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide.
Conclusion:
In conclusion, N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. The compound has a well-understood mechanism of action, and its biochemical and physiological effects have been extensively studied. While there are limitations to the use of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments, the compound has several potential future directions for the development of new therapeutic agents and the study of specific enzymes involved in cellular processes.
Méthodes De Synthèse
The synthesis of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that includes the reaction of 4-fluorophenylacetic acid with 3-methoxypropylamine to form an amide intermediate. This intermediate is then reacted with methylsulfonyl chloride to yield N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-20-9-3-8-15-13(17)10-16(21(2,18)19)12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTWUJVVTCZFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(9H-fluoren-2-ylmethyl)-3-isopropyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5156431.png)


![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)


![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)